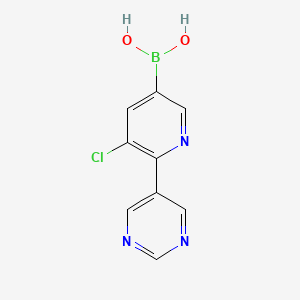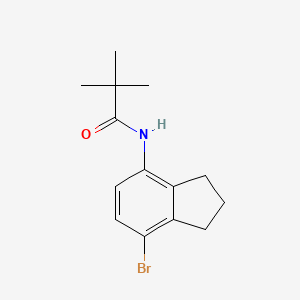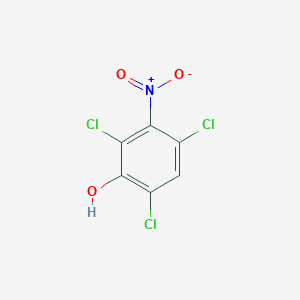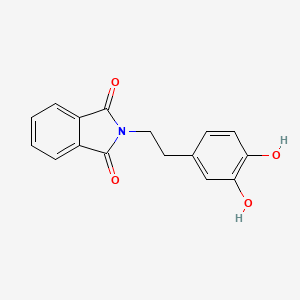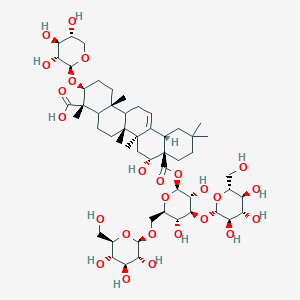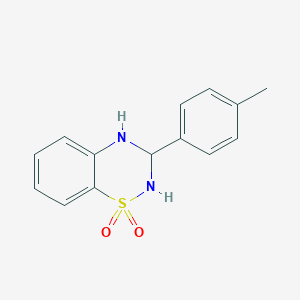![molecular formula C15H11F3O4 B14079239 Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B14079239.png)
Methyl 3-hydroxy-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate is a compound that features a trifluoromethoxy group, which is known for its unique properties and applications in various fields such as pharmaceuticals, agrochemicals, and materials science . The presence of the trifluoromethoxy group enhances the compound’s stability and bioavailability, making it a valuable component in scientific research and industrial applications.
Méthodes De Préparation
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process typically requires specific reagents and conditions to ensure the successful incorporation of the trifluoromethoxy group. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce different functional groups into the molecule .
Applications De Recherche Scientifique
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique properties make it a valuable tool for drug discovery and development. The trifluoromethoxy group enhances the compound’s stability and bioavailability, making it an attractive candidate for pharmaceutical applications . Additionally, it is used in the development of agrochemicals and materials with improved properties .
Mécanisme D'action
The mechanism of action of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group plays a crucial role in enhancing the compound’s stability and bioavailability, allowing it to effectively interact with its targets. The exact molecular targets and pathways involved may vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate can be compared with other similar compounds that contain the trifluoromethoxy group. Some examples include 4-Hydroxy-3-methyl-4’-(trifluoromethoxy)biphenyl and 2-methyl-4-[4-(trifluoromethoxy)phenyl]phenol . These compounds share similar properties and applications, but the specific structure of Methyl 3-hydroxy-3’-(trifluoromethoxy)-[1,1’-biphenyl]-4-carboxylate makes it unique in terms of its stability and bioavailability.
Propriétés
Formule moléculaire |
C15H11F3O4 |
|---|---|
Poids moléculaire |
312.24 g/mol |
Nom IUPAC |
methyl 2-hydroxy-4-[3-(trifluoromethoxy)phenyl]benzoate |
InChI |
InChI=1S/C15H11F3O4/c1-21-14(20)12-6-5-10(8-13(12)19)9-3-2-4-11(7-9)22-15(16,17)18/h2-8,19H,1H3 |
Clé InChI |
ILJKMHJXKVFDTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=C(C=C1)C2=CC(=CC=C2)OC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



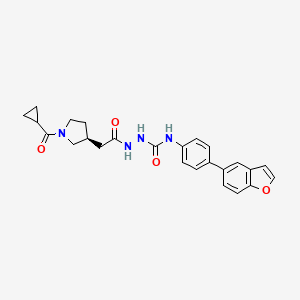

![7-Methyl-2-(pyridin-3-ylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079183.png)
